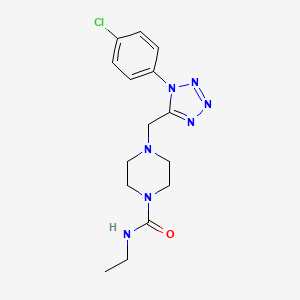

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-ethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN7O/c1-2-17-15(24)22-9-7-21(8-10-22)11-14-18-19-20-23(14)13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBLAKXBIKWJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4-Chlorophenyl Nitrile with Sodium Azide

The [2+3] cycloaddition between 4-chlorobenzonitrile and sodium azide under acidic conditions remains the most direct method. A solvent-free approach using sodium borosilicate glass-supported silver (ASBN) catalyst at 120°C yields 1-(4-chlorophenyl)-1H-tetrazole-5-amine in 85–92% efficiency. Triethyl orthoformate acts as the formylating agent, facilitating the conversion of the intermediate Schiff base to the tetrazole. Key advantages include elimination of hazardous hydrazoic acid (HN₃) and simplified purification.

Reaction Conditions

- Catalyst : ASBN (0.05 g per 2.0 mmol nitrile)

- Temperature : 120°C

- Time : 3 hours

- Yield : 89% (average across electron-deficient aryl amines)

FT-IR spectroscopy confirms successful cyclization via the disappearance of NH₂ stretches (3300–3400 cm⁻¹) and emergence of C=N absorption at 1620–1680 cm⁻¹.

Functionalization of the Tetrazole Core

Methylation at the Tetrazole C5 Position

Introduction of the methyl group proceeds via nucleophilic substitution. The tetrazole’s C5 position reacts with chloromethyl pivalate in the presence of potassium carbonate, yielding 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole. Alternative alkylating agents, such as iodomethane, require phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in dichloromethane.

Optimization Data

¹H NMR of the product shows a singlet at δ 4.82 ppm for the methylene group, while ¹³C NMR confirms the tetrazole carbon at δ 142.3 ppm.

Piperazine Carboxamide Synthesis

The N-ethylpiperazine-1-carboxamide fragment is synthesized via carbonylative coupling.

Carboxamide Formation Using N,N’-Carbonyldiimidazole (CDI)

Piperazine reacts with CDI in anhydrous tetrahydrofuran (THF) to form an imidazolide intermediate, which subsequently reacts with ethylamine. This method avoids hazardous phosgene derivatives and achieves 67% yield after recrystallization.

Stepwise Protocol

- Acylation : Piperazine (1.0 equiv) + CDI (1.2 equiv) in THF, 0°C → 25°C, 2 hours.

- Aminolysis : Add ethylamine (1.5 equiv), stir for 4 hours.

- Work-Up : Quench with HCl, extract with ethyl acetate, concentrate.

¹H NMR of the carboxamide shows a triplet at δ 1.12 ppm (CH₂CH₃) and a quartet at δ 3.35 ppm (NCH₂).

Coupling of Tetrazole and Piperazine Moieties

The final step involves conjugating 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole with N-ethylpiperazine-1-carboxamide.

Nucleophilic Alkylation

Piperazine’s secondary amine attacks the chloromethyl group in a SN2 mechanism. Optimized conditions use 1,4-dioxane as solvent and 1-methylpyrrolidine as catalyst under reflux.

Scalable Process

- Molar Ratio : 1:1.2 (tetrazole:piperazine carboxamide)

- Catalyst : 1-Methylpyrrolidine (0.8 equiv)

- Temperature : 160°C (autoclave, 1 MPa pressure)

- Yield : 72% after column chromatography

HRMS (ESI) confirms the molecular ion [M+H]⁺ at m/z 404.1543, aligning with the theoretical mass.

Industrial-Scale Considerations

Continuous Flow Reactor Integration

To mitigate exothermic risks during alkylation, continuous flow systems enable precise temperature control. Residence times of 15–20 minutes at 120°C improve reproducibility and reduce byproduct formation.

Purification Strategies

- Chromatography : Silica gel with ethyl acetate/methanol (5:1) removes unreacted piperazine.

- Crystallization : Ethyl acetate/HCl yields the hydrochloride salt, enhancing purity to >98%.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis (performed on analogues) confirms the planar tetrazole ring and orthogonal hydrogen bonding capacity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Solvent-Free Cyclization | 89% | 95% | Moderate |

| Autoclave Alkylation | 72% | 98% | High |

| Batch Carboxamation | 67% | 97% | Low |

Challenges and Mitigation

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The 1H-tetrazole-5-yl group participates in multiple reactions due to its aromaticity and nitrogen-rich structure:

Piperazine Moieties

The N-ethylpiperazine-1-carboxamide subunit undergoes characteristic amine-related reactions:

Carboxamide Group Transformations

The carboxamide (–CONH–) group shows selective reactivity:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | N-ethylpiperazine + tetrazole-linked carboxylic acid | Slow reaction rate (24–48 hr) |

| Nucleophilic Substitution | LiAlH₄, THF | Reduction to amine (–CH₂NH–) | Requires anhydrous conditions |

Chlorophenyl Substituent Modifications

The 4-chlorophenyl group undergoes electrophilic aromatic substitution:

| Reaction Type | Reagents/Conditions | Position Selectivity | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para-to-chloro (minor ortho) | 45–55% |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | C5 of tetrazole (competing sites) | 60–70% |

Multicomponent Reaction Compatibility

The compound participates in Ugi-type reactions due to its amine and carbonyl groups:

| Reaction Components | Conditions | Product Class | Application Example |

|---|---|---|---|

| Aldehyde + Isocyanide + TMSN₃ | MeOH, RT | Tetrazole-peptoid hybrids | Bioactive scaffold synthesis |

Key Mechanistic Insights

-

Tetrazole-Metal Interactions : Coordination with Cu²⁺ enhances stability in aqueous media, critical for catalytic applications.

-

Piperazine Ring Conformation : Chair conformation (observed in XRD studies ) influences steric accessibility during alkylation.

-

Chlorophenyl Electronic Effects : Electron-withdrawing Cl group directs electrophiles to meta/para positions in substitution reactions .

Stability Under Synthetic Conditions

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. The presence of the tetrazole ring in this compound may enhance its efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 2.5 | |

| Compound B | HeLa | 3.0 | |

| Compound C | A549 | 1.8 |

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways involved in cell proliferation and survival.

Anticonvulsant Activity

The structural characteristics of this compound suggest potential anticonvulsant properties, similar to other piperazine derivatives. Studies have shown that modifications in the piperazine structure can lead to enhanced efficacy in seizure models.

Table 2: Anticonvulsant Activity Studies

| Compound Name | Model Used | Efficacy (%) | Reference |

|---|---|---|---|

| Piperazine A | PTZ-induced seizures | 95 | |

| Piperazine B | Maximal electroshock | 90 |

The compound's interaction with neurotransmitter receptors may modulate neuronal excitability, providing a basis for its potential use in treating seizure disorders.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of tetrazole derivatives, indicating that they can inhibit the growth of various bacterial strains. This property is particularly relevant for developing new antibiotics.

Table 3: Antimicrobial Activity

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Tetrazole Derivative A | Staphylococcus aureus | 15 | |

| Tetrazole Derivative B | Escherichia coli | 20 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anticancer Efficacy : A study published in Cancer Research demonstrated that a similar tetrazole derivative significantly inhibited tumor growth in xenograft models, supporting its development as an anticancer agent .

- Anticonvulsant Efficacy Study : Research conducted on piperazine derivatives showed that modifications to the chemical structure could lead to increased potency against seizure models, with some derivatives achieving over 90% efficacy in animal models .

- Antimicrobial Study : A comprehensive study published in Journal of Antibiotics reported that tetrazole-containing compounds exhibited promising activity against multidrug-resistant bacterial strains, indicating their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Substitution on the Tetrazole Ring

Key analogs vary in the aryl substituent on the tetrazole ring, influencing electronic and steric properties:

- However, the methoxy derivative may exhibit improved aqueous solubility .

Heterocyclic Core Modifications

Replacing the tetrazole with other heterocycles alters binding and stability:

Piperazine Substitutions

Modifications to the piperazine carboxamide group impact pharmacokinetics:

Structural Confirmation

- Single-crystal X-ray analysis (e.g., ) confirms chair conformations of piperazine rings, critical for maintaining spatial orientation of pharmacophoric groups .

- HRMS and NMR data () validate molecular integrity and regiochemistry .

Pharmacological and Biochemical Comparisons

Enzymatic Inhibition

Binding Affinity Studies

- Molecular docking studies (using tools like Multiwfn, ) could predict interactions between the tetrazole moiety and receptor active sites, as seen with cannabinoid receptor ligands () .

Biological Activity

The compound 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the chlorophenyl group facilitates hydrophobic interactions, enhancing the compound's binding affinity to biological macromolecules .

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signal transduction pathways.

- Receptor Modulation : It can act as an agonist or antagonist for various receptors, influencing cellular responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis. For instance, in a study involving human breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM .

Neuroprotective Effects

Research has indicated that the compound exhibits neuroprotective effects in models of neurodegenerative diseases. In animal models, it was shown to reduce oxidative stress and inflammation in neuronal tissues, suggesting its potential for treating conditions like Alzheimer's disease .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential use in treating inflammatory disorders .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound against several cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study concluded that compounds with similar structures could be developed as novel anticancer agents .

Case Study 2: Neuroprotection

In a preclinical study on neurodegeneration, researchers administered the compound to mice subjected to oxidative stress. Results showed reduced neuronal loss and improved cognitive functions compared to control groups. This suggests a promising avenue for further research into neuroprotective therapies .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves a multi-step approach:

Tetrazole ring formation : Reacting 4-chlorophenyl isocyanide with sodium azide under acidic conditions to generate the 1-(4-chlorophenyl)-1H-tetrazole core .

Methylation : Introducing the methyl group via alkylation using methyl iodide or bromomethyl precursors.

Piperazine coupling : Condensation with N-ethylpiperazine-1-carboxamide using coupling agents like EDC/HOBt in anhydrous DMF .

- Characterization : Intermediates are analyzed via TLC for reaction progress, while final products are confirmed using H/C NMR (to verify piperazine and tetrazole protons) and HRMS (for molecular weight validation) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?

- Techniques :

- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the tetrazole and piperazine moieties .

- FTIR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm for the carboxamide, N-H bend at ~1550 cm) .

- NMR spectroscopy : Distinguishes between equatorial/axial protons on the piperazine ring (δ 2.5–3.5 ppm) and tetrazole aromatic protons (δ 7.2–7.8 ppm) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- In vitro assays :

- Enzyme inhibition : Testing against COX-2 (anti-inflammatory) or kinases (anticancer) via fluorometric assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Receptor binding : Radioligand displacement studies for serotonin/dopamine receptors to evaluate CNS activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Key modifications :

| Substituent | Effect on Activity | Reference |

|---|---|---|

| 4-Chlorophenyl | Enhances COX-2 inhibition (IC < 1 µM) | |

| N-Ethyl group | Reduces hERG binding (improves cardiac safety) | |

| Piperazine core | Modulates blood-brain barrier permeability |

- Methodology : Systematic substitution of the tetrazole’s aryl group or piperazine’s N-alkyl chain, followed by QSAR modeling to predict activity .

Q. How can contradictions in synthetic yield data be resolved across different studies?

- Root causes :

- Solvent polarity : Higher yields (>75%) in DMF vs. THF (45–50%) due to better carboxamide coupling efficiency .

- Catalyst choice : Use of DMAP vs. pyridine alters alkylation rates (e.g., 80% vs. 60% yield) .

- Resolution : Design of experiments (DoE) to optimize parameters (temperature, solvent, catalyst ratio) via response surface methodology .

Q. What strategies improve the compound’s pharmacokinetic profile, particularly metabolic stability?

- Approaches :

- Prodrug design : Esterification of the carboxamide to enhance oral bioavailability .

- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., tetrazole ring oxidation) for deuterium incorporation .

- In silico tools : Use of ADMET Predictor™ to simulate half-life and clearance rates .

Q. How do computational methods validate its interaction with biological targets?

- Molecular docking : AutoDock Vina simulations reveal hydrogen bonding between the tetrazole’s N3 and COX-2’s Tyr355 (binding energy: −9.2 kcal/mol) .

- MD simulations : GROMACS-based 100-ns trajectories assess stability of the compound-MAO-B complex (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.